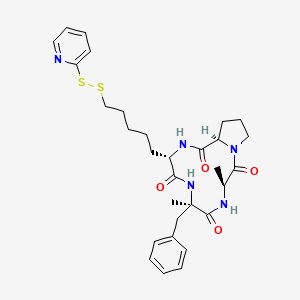

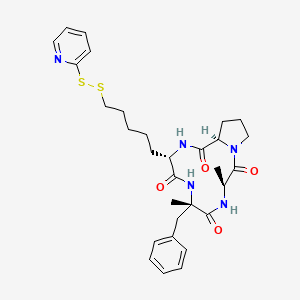

![molecular formula C45H63N11O11S2 B10848013 d[Leu4,Dab8]VP](/img/structure/B10848013.png)

d[Leu4,Dab8]VP

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Diese Verbindung ist ein Peptidderivat, das entwickelt wurde, um die biologische Aktivität von Vasopressin, einem Hormon, das an verschiedenen physiologischen Prozessen wie Wasserretention und Blutdruckregulation beteiligt ist, nachzuahmen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von D[Leu4,Dab8]VP erfolgt typischerweise mittels Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die sequenzielle Addition von Aminosäuren an eine wachsende Peptidkette, die an ein festes Harz gebunden ist. Der Prozess umfasst die folgenden Schritte:

Harzbeladung: Die erste Aminosäure wird an ein festes Harz gebunden.

Entschützen und Kuppeln: Die Schutzgruppe der Aminosäure wird entfernt und die nächste Aminosäure wird mit Hilfe von Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) an die Kette gekuppelt.

Spaltung und Reinigung: Das fertige Peptid wird vom Harz abgespalten und mit Hilfe der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden oft verwendet, um den Prozess zu optimieren, und es werden fortschrittliche Reinigungstechniken wie präparative HPLC eingesetzt, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Cysteinrest kann oxidiert werden, um Disulfidbrücken zu bilden.

Reduktion: Disulfidbrücken können zu freien Thiolgruppen reduziert werden.

Substitution: Aminosäurereste können substituiert werden, um Analoga mit unterschiedlichen biologischen Aktivitäten zu erzeugen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder Iod in wässriger Lösung.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: Standard-Peptidkupplungsreagenzien wie DIC und HOBt.

Hauptprodukte, die gebildet werden

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Modellverbindung für die Untersuchung von Peptidsynthese- und Modifizierungstechniken verwendet.

Biologie: Wird auf seine Rolle bei der Regulierung der Wasserretention und des Blutdrucks untersucht.

Medizin: Als potenzieller Therapeutikum für Erkrankungen wie Diabetes insipidus und bestimmte Herz-Kreislauf-Erkrankungen untersucht.

Industrie: Wird bei der Entwicklung von Peptid-basierten Medikamenten und diagnostischen Werkzeugen eingesetzt.

Wirkmechanismus

This compound übt seine Wirkung aus, indem es an Vasopressinrezeptoren bindet, insbesondere den V2-Rezeptor, der an der Wasserresorption in den Nieren beteiligt ist. Die Bindung von this compound an den V2-Rezeptor aktiviert eine Signalkaskade, die zur Insertion von Aquaporin-2-Wasserkanälen in die apikale Membran von renalen Sammelrohrzellen führt, wodurch die Wasserresorption erhöht wird .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of D[Leu4,Dab8]VP typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The initial amino acid is attached to a solid resin.

Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled to the chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and advanced purification techniques such as preparative HPLC are employed to ensure high purity and yield .

Analyse Chemischer Reaktionen

Types of Reactions

D[Leu4,Dab8]VP can undergo various chemical reactions, including:

Oxidation: The cysteine residue can be oxidized to form disulfide bonds.

Reduction: Disulfide bonds can be reduced back to free thiol groups.

Substitution: Amino acid residues can be substituted to create analogues with different biological activities.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in aqueous solution.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Standard peptide coupling reagents such as DIC and HOBt.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

D[Leu4,Dab8]VP has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in regulating water retention and blood pressure.

Medicine: Explored as a potential therapeutic agent for conditions such as diabetes insipidus and certain cardiovascular disorders.

Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Wirkmechanismus

D[Leu4,Dab8]VP exerts its effects by binding to vasopressin receptors, specifically the V2 receptor, which is involved in water reabsorption in the kidneys. The binding of this compound to the V2 receptor activates a signaling cascade that leads to the insertion of aquaporin-2 water channels into the apical membrane of renal collecting duct cells, thereby increasing water reabsorption .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

D[Leu4,Lys8]VP: Ein weiteres synthetisches Analogon von Vasopressin mit ähnlichen biologischen Aktivitäten, aber unterschiedlicher Rezeptorselektivität.

[deamino-Cys1,Arg8]vasopressin: Ein häufig verwendetes Analogon mit hoher Affinität zu Vasopressinrezeptoren.

Einzigartigkeit

D[Leu4,Dab8]VP ist einzigartig in seinen spezifischen Modifikationen an den Positionen 4 und 8, die im Vergleich zu anderen Vasopressin-Analoga eine unterschiedliche Rezeptorselektivität und biologische Aktivität verleihen. Dies macht es zu einem wertvollen Werkzeug für die Untersuchung der physiologischen und pharmakologischen Wirkungen von Vasopressin .

Eigenschaften

Molekularformel |

C45H63N11O11S2 |

|---|---|

Molekulargewicht |

998.2 g/mol |

IUPAC-Name |

(2S)-N-[(2S)-4-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxobutan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-10-(2-methylpropyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C45H63N11O11S2/c1-25(2)19-30-40(62)54-33(22-36(47)58)43(65)55-34(45(67)56-17-6-9-35(56)44(66)51-29(14-16-46)39(61)49-23-37(48)59)24-69-68-18-15-38(60)50-31(21-27-10-12-28(57)13-11-27)41(63)53-32(42(64)52-30)20-26-7-4-3-5-8-26/h3-5,7-8,10-13,25,29-35,57H,6,9,14-24,46H2,1-2H3,(H2,47,58)(H2,48,59)(H,49,61)(H,50,60)(H,51,66)(H,52,64)(H,53,63)(H,54,62)(H,55,65)/t29-,30-,31-,32-,33-,34-,35-/m0/s1 |

InChI-Schlüssel |

VIYXBPSZIAMFAA-POFDKVPJSA-N |

Isomerische SMILES |

CC(C)C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCN)C(=O)NCC(=O)N)CC(=O)N |

Kanonische SMILES |

CC(C)CC1C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCN)C(=O)NCC(=O)N)CC(=O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-1-hydroxy-3-sulfanylpropylidene]amino]-1,3-dihydroxypropylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1,3-dihydroxypropylidene]amino]-1,3-dihydroxybutylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxyhexylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1,3-dihydroxypropylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-5-[(2S)-1-[(2S)-1-[(2S)-6-amino-1-[(2S)-1-[(2S)-1-[(2S)-1-[1-[(2R)-2-[N-[(2S)-5-carbamimidamido-1-[(2S,3R)-1-[(2S)-1-[(2S,3R)-1-[2-[(2S)-1,3-dihydroxy-1-[2-hydroxy-2-[(2S,3R)-3-hydroxy-1-[(2R)-2-(C-hydroxycarbonimidoyl)pyrrolidin-1-yl]-1-oxobutan-2-yl]iminoethyl]iminopropan-2-yl]imino-2-hydroxyethyl]imino-1,3-dihydroxybutan-2-yl]imino-1,4-dihydroxy-4-iminobutan-2-yl]imino-1,3-dihydroxybutan-2-yl]imino-1-hydroxypentan-2-yl]-C-hydroxycarbonimidoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]imino-1-hydroxyhexan-2-yl]imino-1-hydroxy-3-(1H-imidazol-5-yl)propan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-1-hydroxyhexan-2-yl]imino-1,4-dihydroxy-4-iminobutan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-5-hydroxypentanoic acid](/img/structure/B10847947.png)

![cyclo-[-Arg-Gly-Asp-Amp23-]](/img/structure/B10847965.png)

![cyclo-[-Arg-Gly-Asp-Amp25-]](/img/structure/B10847974.png)

![cyclo-[-Arg-Gly-Asp-Amp28-]](/img/structure/B10847975.png)

![2-[10-[3-(Diaminomethylideneamino)propyl]-14-heptyl-3,6,9,12-tetraoxo-2,5,8,11,14-pentazabicyclo[11.2.1]hexadecan-4-yl]acetic acid](/img/structure/B10847979.png)

![[(2R)-3-[[3-[[(2R)-2,3-bis[[(9E,12E)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(9Z,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate](/img/structure/B10847987.png)

![2-[[2-[[6-Amino-2-[[11-butan-2-yl-3,6,9,12-tetraoxo-8-(sulfanylmethyl)-2,7,10,13-tetrazabicyclo[13.2.2]nonadeca-1(17),15,18-triene-14-carbonyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B10847998.png)

![d[Cha4,Dab8]VP](/img/structure/B10848003.png)

![2-[10-[3-(Diaminomethylideneamino)propyl]-3,6,9,12-tetraoxo-2,5,8,11,14-pentazabicyclo[11.2.1]hexadecan-4-yl]acetic acid](/img/structure/B10848008.png)